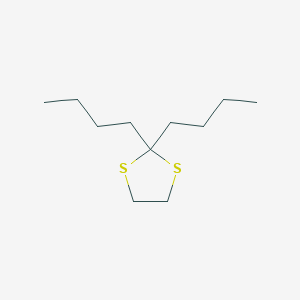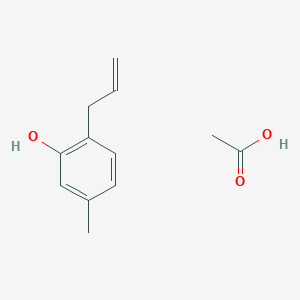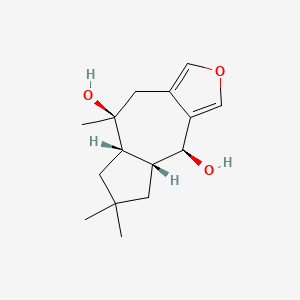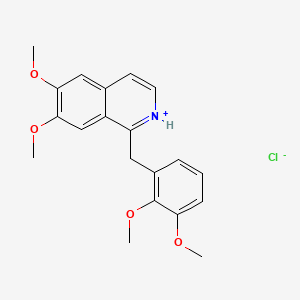
2,2-Dibutyl-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibutyl-1,3-dithiolane is a five-membered heterocyclic compound containing a disulfide bond. This compound is part of the 1,3-dithiolane family, known for its unique chemical properties and reactivity due to the geometric constraints imposed on the sulfur-sulfur bond. The presence of two butyl groups at the 2-position further enhances its chemical characteristics, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibutyl-1,3-dithiolane typically involves the reaction of 1,3-dithiol with butyl halides under mild conditions. One common method includes the use of 1,3-dithiol and butyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction is typically carried out under controlled temperatures and pressures to ensure the efficient formation of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield thiols or disulfides. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles. Common reagents include alkyl halides and nucleophilic bases.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophilic bases
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, disulfides
Substitution: Various substituted dithiolanes
Scientific Research Applications
2,2-Dibutyl-1,3-dithiolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis.
Biology: Investigated for its potential in drug delivery systems due to its ability to undergo thiol-disulfide exchange reactions.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and materials with dynamic covalent properties, such as self-healing materials and stimuli-responsive hydrogels.
Mechanism of Action
The mechanism of action of 2,2-Dibutyl-1,3-dithiolane involves its ability to undergo thiol-disulfide exchange reactions. This reactivity is due to the strained sulfur-sulfur bond in the five-membered ring, which makes it prone to nucleophilic attack. The compound can interact with thiol-containing molecules, leading to the formation of new disulfide bonds and the release of the original thiol group. This mechanism is crucial for its applications in drug delivery and dynamic covalent chemistry.
Comparison with Similar Compounds
1,3-Dithiolane: Lacks the butyl groups, leading to different reactivity and applications.
1,3-Dithiane: Contains a six-membered ring, resulting in less ring strain and different chemical properties.
2,2-Dimethyl-1,3-dithiolane: Similar structure but with methyl groups instead of butyl groups, affecting its reactivity and applications.
Uniqueness of 2,2-Dibutyl-1,3-dithiolane: The presence of two butyl groups at the 2-position of the 1,3-dithiolane ring imparts unique chemical properties to this compound. These groups increase the compound’s hydrophobicity and influence its reactivity, making it distinct from other members of the 1,3-dithiolane family. Its ability to undergo thiol-disulfide exchange reactions efficiently makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
59729-25-8 |
|---|---|
Molecular Formula |
C11H22S2 |
Molecular Weight |
218.4 g/mol |
IUPAC Name |
2,2-dibutyl-1,3-dithiolane |
InChI |
InChI=1S/C11H22S2/c1-3-5-7-11(8-6-4-2)12-9-10-13-11/h3-10H2,1-2H3 |
InChI Key |
OVCKIQROGZGICM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(SCCS1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid](/img/structure/B14608754.png)

![3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide](/img/structure/B14608774.png)


![2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14608796.png)




![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)


![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)
